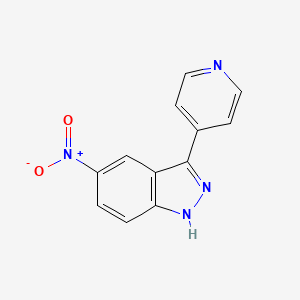

5-nitro-3-(pyridin-4-yl)-1H-indazole

Overview

Description

5-nitro-3-(pyridin-4-yl)-1H-indazole is a heterocyclic compound that features both a nitro group and a pyridine ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole typically involves the nitration of an indazole precursor followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-(pyridin-4-yl)-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via palladium-catalyzed cross-coupling between 3-bromo-5-nitro-1H-indazole and pyridin-4-ylboronic acid derivatives under Suzuki-Miyaura conditions (Table 1) . Key steps include:

-

Bromination : 5-Nitro-1H-indazole undergoes regioselective bromination at position 3 using Br₂ in DMF at -5°C, achieving >95% yield .

-

Coupling : The brominated intermediate reacts with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, yielding 5-nitro-3-(pyridin-4-yl)-1H-indazole (78–85% yield) .

Table 1: Synthesis via Suzuki-Miyaura Coupling

| Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridin-4-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 85 | |

| 3-Bromo-5-nitroindazole | Pd(OAc)₂, SPhos | DME/H₂O | 78 |

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using H₂/Pd-C or Raney Ni under acidic conditions :

-

(92% yield).

-

This product serves as a precursor for further derivatization (e.g., sulfonamide or carbamate formation) .

Halogenation and Substitution

-

Bromination : Electrophilic bromination occurs at position 6 under Br₂/AcOH at 0°C .

-

Nucleophilic Aromatic Substitution : The nitro group directs substitution at position 4 with amines or thiols in DMF at 90°C .

Cross-Coupling Reactions

The pyridine ring participates in Buchwald-Hartwig amination and Ullmann-type couplings :

-

Amination : Reaction with aryl halides using CuI/L-proline in DMSO yields 3-(4-aminopyridin-4-yl) derivatives (70–75% yield) .

-

Cyclization : Intramolecular Heck reactions form fused polycyclic structures under Pd(OAc)₂ catalysis .

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | CuI, L-proline, DMSO, 110°C | 3-(4-Aminopyridin-4-yl)indazole | 75 | |

| Heck Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Fused indazole-pyridine | 68 |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-nitro-3-(pyridin-4-yl)-1H-indazole exhibits promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The nitro group can undergo bioreduction, forming reactive intermediates that disrupt cellular functions, which may contribute to its antimicrobial effects .

Anticancer Potential

The compound has been investigated for its anticancer properties. It interacts with biological macromolecules and may inhibit tumor growth by affecting cellular signaling pathways. In vitro studies have demonstrated moderate anticancer activity against cell lines such as HCT-116 and MDA-MB-231, indicating its potential as a therapeutic agent in cancer treatment .

Biological Mechanisms

Research into the mechanisms of action for this compound indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes. For instance, studies have shown that this compound can disrupt normal cellular functions by binding to proteins or nucleic acids, leading to potential therapeutic effects against cancer and infections .

Comparative Studies with Similar Compounds

Comparative research involving structurally similar compounds has provided insights into the structure-activity relationships (SARs) of indazole derivatives. These studies reveal how substitutions at various positions on the indazole scaffold influence biological activity, helping to optimize the design of new derivatives with enhanced efficacy .

Mechanism of Action

The mechanism of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyridine moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- 5-nitro-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole

- 6-nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Uniqueness

5-nitro-3-(pyridin-4-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Nitro-3-(pyridin-4-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with nitro-substituted indazoles. The process can be optimized using various catalysts and solvents to enhance yield and purity. For instance, a study highlighted a one-pot synthesis approach that efficiently produced substituted indazoles, indicating the versatility of this synthetic pathway .

Anticancer Properties

This compound has shown significant anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated moderate to potent cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific analogs tested .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Nitro-Indazole | HCT-116 | 10.5 | Induction of apoptosis via caspase activation |

| 5-Nitro-Indazole | MDA-MB-231 | 15.2 | Cell cycle arrest at G2/M phase |

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic factors and activation of caspases, particularly caspase-3 and caspase-7, which are crucial for executing apoptosis .

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties for this compound. It has been identified as an inhibitor of LRRK2 (Leucine-rich repeat kinase 2), a protein implicated in Parkinson's disease. The inhibition of LRRK2 activity could potentially offer therapeutic benefits in neurodegenerative disorders .

Table 2: Neuroprotective Activity Against LRRK2

| Compound | LRRK2 Inhibition IC50 (nM) | Therapeutic Potential |

|---|---|---|

| 5-Nitro-Indazole | 150 | Parkinson's Disease |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. SAR studies reveal that substituents on the pyridine ring and the indazole scaffold can enhance potency and selectivity against various targets. For example, modifications at the 4-position of the pyridine ring have been shown to improve anticancer efficacy .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Study on Indole Derivatives : A study demonstrated that derivatives similar to 5-nitro-indazole exhibited strong inhibition against FGFR1 (Fibroblast Growth Factor Receptor), with IC50 values as low as 2.9 nM, suggesting potential applications in targeted cancer therapies .

- Neuroprotection in Animal Models : In vivo studies have shown that compounds inhibiting LRRK2 can reduce neuroinflammation and neuronal death in animal models of Parkinson's disease, indicating a promising avenue for future research into neuroprotective therapies .

Properties

IUPAC Name |

5-nitro-3-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGOHIPRXHGBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856231 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-33-2 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.